molecular formula C20H17NO4 B2596386 (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-13-2

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2596386
CAS No.: 622794-13-2
M. Wt: 335.359
InChI Key: UYWHGJDLDFERRT-XEWCJNAKSA-N
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Description

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound characterized by its unique structural features, including a benzofuran ring and a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly processes, such as phosgene-free synthesis, is preferred to minimize the use of hazardous materials .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against acetylcholinesterase, making it a candidate for the development of drugs targeting neurological disorders .

Medicine

In medicine, the compound’s potential as an acetylcholinesterase inhibitor is of particular interest for the treatment of diseases such as Alzheimer’s. Its ability to modulate neurotransmitter levels in the brain could provide therapeutic benefits .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance cholinergic transmission and improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and carbamate esters. Examples include:

  • Benzofuran-2-carboxylic acid
  • N,N-dimethylcarbamate

Uniqueness

What sets (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-21(2)20(23)24-15-11-12-16-18(13-15)25-17(19(16)22)10-6-9-14-7-4-3-5-8-14/h3-13H,1-2H3/b9-6+,17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHGJDLDFERRT-XEWCJNAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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